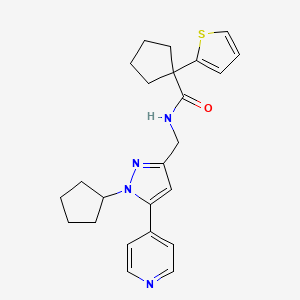

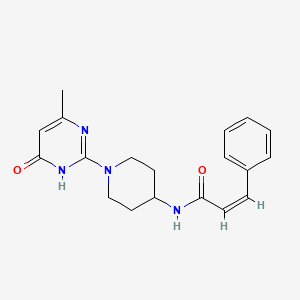

N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide” is a derivative of benzothiazole . Benzothiazole is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Synthesis Analysis

Benzothiazole compounds can be synthesized from the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A specific synthesis process for “N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide” was not found in the search results.科学的研究の応用

- Details : Researchers have synthesized new benzothiazole derivatives using various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation. These compounds show promising inhibition potency against M. tuberculosis .

- Uses : It serves as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices due to its biological and pharmaceutical activity .

- Example : A study replaced the piperidine ring of donepezil with a piperazine ring, aiming for improved pharmacological action against AD .

- Applications : These compounds find use in various fields, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, and anti-inflammatory activities .

Anti-Tubercular Activity

Biological and Pharmaceutical Applications

Alzheimer’s Disease Research

Versatile Scaffolds for Biological and Industrial Applications

Fluorescent Pigment Dyeing Substrates

作用機序

Target of Action

N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . The primary target of these compounds is often the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The interaction of N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide with its target, the DprE1 enzyme, results in the inhibition of the enzyme’s activity . This inhibition disrupts the biosynthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death .

Biochemical Pathways

The action of N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide affects the biochemical pathway responsible for the biosynthesis of the cell wall in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to downstream effects such as compromised cell wall integrity and eventual cell death .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

The molecular and cellular effects of N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide’s action primarily involve the disruption of cell wall biosynthesis in Mycobacterium tuberculosis . This disruption leads to compromised cell wall integrity, which can cause the bacterium to become more susceptible to external threats and eventually lead to cell death .

特性

IUPAC Name |

N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-10-7-8-12-13(9-10)20-15(16-12)18-17-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEGPZSEPPORKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511364.png)

![3-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2511365.png)

![Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2511368.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2511376.png)

![3-isobutyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511377.png)

![(2Z)-2-Cyano-3-{2'-methoxy-[1,1'-biphenyl]-4-YL}prop-2-enamide](/img/structure/B2511379.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2511381.png)

![[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-[4-(methoxymethyl)phenyl]methanone](/img/structure/B2511383.png)